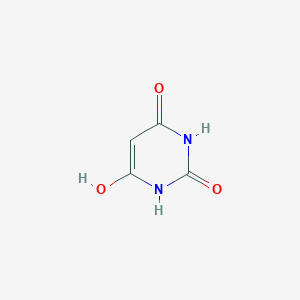

2,4,6-Trihidroxi pirimidina

Descripción general

Descripción

Pyrimidine-2,4,6-triol is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of nitrogen and carbon atoms. The specific compound pyrimidine-2,4,6-triol is not directly mentioned in the provided papers, but related compounds and derivatives are extensively studied due to their biological activities and potential applications in drug development and medical imaging.

Synthesis Analysis

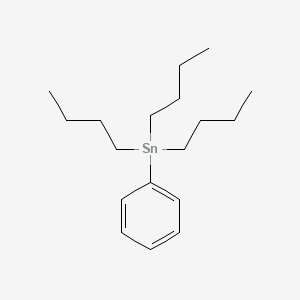

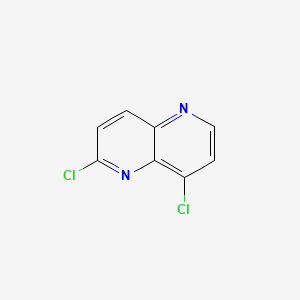

The synthesis of pyrimidine derivatives is a topic of significant interest in medicinal chemistry. For instance, the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines is achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents, which allows for the functionalization of the pyrimidine core at the C-4 and C-6 positions . Similarly, pyrido[4,3-d]pyrimidine derivatives are synthesized by oxidative aromatization of tetrahydropyrido[4,3-d]pyrimidine derivatives . Electrochemical strategies have also been employed for the synthesis of pyrano[2,3-d]pyrimidine derivatives using an electrogenerated base in a multicomponent assembly process . These methods highlight the versatility and efficiency of modern synthetic approaches to pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further modified with various substituents. The papers provided discuss the synthesis of compounds with additional fused ring systems, such as pyrido[4,3-d]pyrimidine and pyrano[2,3-d]pyrimidine , which can significantly alter the chemical and biological properties of the molecules. The molecular quantum parameters of related compounds, such as 2H-Thiazolo[3,2-a]pyrimidine derivatives, have been characterized using semiempirical MO methods, indicating the importance of computational chemistry in understanding the properties of these molecules .

Chemical Reactions Analysis

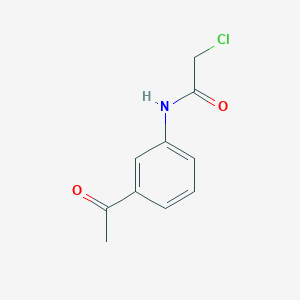

Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in drug development. For example, pyrimidine-2,4,6(1H,3H,5H)-trione reacts with aromatic aldehydes to form 5-arylmethylidene derivatives . The reactivity of the pyrimidine ring allows for the introduction of different substituents, which can be used to modulate the biological activity of the resulting compounds. The papers also describe the use of microwave-assisted and one-pot synthesis methods to efficiently generate pyrimidine libraries for biological screening [4, 8, 9].

Physical and Chemical Properties Analysis

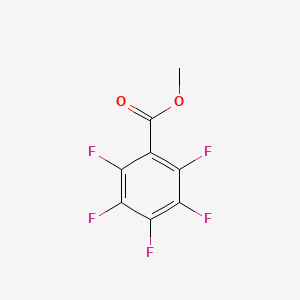

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of fluorine atoms into pyrimidine-2,4,6-triones has been shown to yield potent matrix metalloproteinase (MMP) inhibitors with suitable properties for positron emission tomography (PET) imaging . The hydrophilicity and biodistribution of these compounds can be fine-tuned to improve their imaging capabilities. The solubility, stability, and reactivity of pyrimidine derivatives are critical parameters that determine their suitability for various applications, including medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Química medicinal y síntesis de fármacos

La 2,4,6-Trihidroxi pirimidina sirve como estructura central para sintetizar una variedad de compuestos de importancia medicinal. Los investigadores han desarrollado análogos y sus O-β-D-glucósidos, que se han estudiado por su potencial como inhibidores de la glicoproteína P y por sus propiedades antioxidantes y antimicrobianas . Estos compuestos también se evalúan por su capacidad de atravesar la barrera hematoencefálica y por la actividad de la enzima citocromo P450, que es crucial para el metabolismo de los fármacos .

Síntesis de heterociclos funcionalizados

El compuesto se utiliza en la síntesis de heterociclos funcionalizados, que son importantes en los productos farmacéuticos. Se ha desarrollado un protocolo eficiente para la síntesis de 2,4,6-triaril piridinas y pirimidinas funcionalizadas a partir de cetonas aromáticas, aldehídos y hexametildisilazano (HMDS) como fuente de nitrógeno disponibles comercialmente bajo irradiación de microondas . Este método destaca la versatilidad de la this compound en la creación de diversas estructuras moleculares.

Desarrollo de inhibidores de la metaloproteinasa de la matriz

Los derivados de la this compound se han identificado como una nueva clase de inhibidores de la metaloproteinasa de la matriz. Estas enzimas juegan un papel importante en la remodelación y reparación de los tejidos, y sus inhibidores son de interés para tratar diversas enfermedades, incluido el cáncer y las afecciones cardiovasculares . La porción pirimidinetriona actúa como un grupo quelante de zinc, que es esencial para la actividad inhibitoria .

Mecanismo De Acción

Target of Action

Pyrimidine-2,4,6-triol, also known as 6-hydroxy-1H-pyrimidine-2,4-dione, has been identified as a new class of metalloprotease inhibitors . Its primary targets are matrix metalloproteinases (MMPs), a family of zinc endopeptidases that have been implicated in various disease processes . Pyrimidine-2,4,6-triol is particularly specific for a small subgroup of MMPs, namely the gelatinases (MMP-2 and MMP-9) .

Mode of Action

The mode of action of Pyrimidine-2,4,6-triol involves its interaction with its targets, the MMPs. The pyrimidinetrione template of the compound is used as the zinc-chelating moiety . The substituents of Pyrimidine-2,4,6-triol have been optimized to yield inhibitors comparable in their inhibition efficiency of matrix metalloproteinases to hydroxamic acid derivatives such as batimastat .

Biochemical Pathways

The action of Pyrimidine-2,4,6-triol affects the biochemical pathways involving MMPs. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By inhibiting MMPs, Pyrimidine-2,4,6-triol can potentially affect these processes.

Result of Action

The result of the action of Pyrimidine-2,4,6-triol is the inhibition of MMPs, particularly the gelatinases MMP-2 and MMP-9 . This can lead to changes in the breakdown of the extracellular matrix, affecting processes such as tissue remodeling and wound healing .

Propiedades

IUPAC Name |

6-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJPUMJAQFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333602 | |

| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223674-01-9 | |

| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

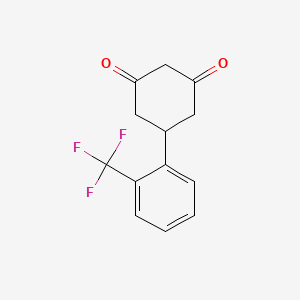

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)